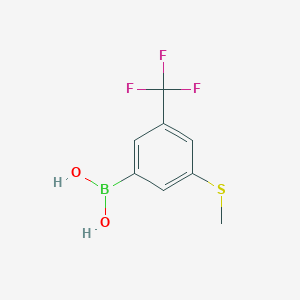

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-methylsulfanyl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2S/c1-15-7-3-5(8(10,11)12)2-6(4-7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGZIOYWOLFBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)SC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660299 | |

| Record name | [3-(Methylsulfanyl)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-83-1 | |

| Record name | B-[3-(Methylthio)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Methylsulfanyl)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylthio)-5-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid synthesis route

An In-Depth Technical Guide to the Synthesis of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic Acid

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a key building block in modern drug discovery and development. Its unique trifluoromethyl and methylthio substitutions provide medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds, such as metabolic stability, lipophilicity, and target binding affinity. As an arylboronic acid, its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning methodology for constructing carbon-carbon bonds, which is fundamental to the synthesis of a vast array of complex pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the prevalent and robust synthetic routes to this valuable intermediate, designed for researchers and process chemists in the pharmaceutical and agrochemical industries.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of the target molecule points to a key disconnection at the carbon-boron bond. This suggests that the final step will involve the borylation of a suitable phenyl-metal species, which can be generated from a corresponding aryl halide. The most practical and commonly employed precursor is the aryl bromide, 1-bromo-3-(methylthio)-5-(trifluoromethyl)benzene .

Therefore, the overall synthetic strategy is divided into two primary stages:

-

Synthesis of the Key Precursor : Preparation of 1-bromo-3-(methylthio)-5-(trifluoromethyl)benzene.

-

Borylation : Conversion of the aryl bromide into the target boronic acid.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Aryl Halide Precursor

The synthesis of 1-bromo-3-(methylthio)-5-(trifluoromethyl)benzene is a critical first step. A reliable route begins with a commercially available starting material, 3-bromo-5-nitrobenzotrifluoride. The sequence involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to install the methylthio group.

Step 1: Reduction of 3-Bromo-5-nitrobenzotrifluoride to 3-Bromo-5-(trifluoromethyl)aniline

The nitro group is selectively reduced to an aniline. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C). The SnCl₂ method is often preferred on a laboratory scale for its reliability.

Step 2: Diazotization and Thiolation

The resulting 3-bromo-5-(trifluoromethyl)aniline is converted into the corresponding diazonium salt using sodium nitrite (NaNO₂) in a strong acid like HCl or H₂SO₄ at low temperatures (0-5 °C). This highly reactive intermediate is then immediately treated with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis and methylation (e.g., with dimethyl sulfate or methyl iodide) to yield the desired methylthio ether. A more direct approach involves using sodium thiomethoxide, though the diazonium salt's instability requires careful control of reaction conditions.

Part II: Conversion to this compound

With the aryl bromide precursor in hand, the crucial carbon-boron bond can be formed. Several robust methods exist, with the choice often depending on scale, available equipment, and cost considerations. The organolithium route is presented here as the primary, field-proven protocol due to its high efficiency and reliability.

Method A: Lithiation-Borylation via Halogen-Metal Exchange (Recommended Protocol)

This classic and highly effective method involves a lithium-halogen exchange reaction at cryogenic temperatures to generate an aryllithium intermediate, which is then quenched with a borate ester.[3] The extremely low temperature (-78 °C) is critical to prevent side reactions and decomposition of the thermally sensitive aryllithium species.[3]

Experimental Protocol: Lithiation-Borylation

-

Reactor Setup: A multi-neck, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled. The system is purged with an inert atmosphere to ensure anhydrous conditions.

-

Initial Charge: 1-bromo-3-(methylthio)-5-(trifluoromethyl)benzene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, ~0.2 M concentration).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Maintaining this temperature is crucial for the reaction's success.

-

Lithiation: n-Butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 45-60 minutes to ensure complete lithium-halogen exchange.[3]

-

Borylation: Triisopropyl borate (B(OiPr)₃, 1.2 eq) is added dropwise, again maintaining the temperature at -78 °C. Triisopropyl borate is often preferred over trimethyl borate as it can lead to cleaner reactions and easier workups. The mixture is stirred at -78 °C for 1 hour.

-

Quench and Workup: The reaction is allowed to warm slowly to room temperature overnight. It is then quenched by the slow addition of 1 M hydrochloric acid (HCl), and the mixture is stirred vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry in hexanes to afford the final product as a white to off-white solid.

Caption: Step-by-step workflow for the lithiation-borylation protocol.

Method B: Grignard-Based Synthesis (Alternative)

An alternative approach involves the formation of a Grignard reagent, which is then reacted with a borate ester.[4][5] This method avoids the need for cryogenic temperatures but can sometimes be challenging to initiate and may be sensitive to the substrate's functional groups.

The procedure involves reacting 1-bromo-3-(methylthio)-5-(trifluoromethyl)benzene with magnesium turnings in an anhydrous ether solvent like THF.[5] A small crystal of iodine is often used to initiate the reaction. Once the Grignard reagent has formed, it is transferred to a solution of a borate ester (e.g., trimethyl borate) at a lower temperature (e.g., -20 °C to 0 °C).[4] The subsequent hydrolysis and workup are similar to the lithiation protocol.

Method C: Palladium-Catalyzed Miyaura Borylation (Alternative)

The Miyaura borylation is a powerful, modern technique that uses a palladium catalyst to couple the aryl bromide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[6] This method offers excellent functional group tolerance and generally milder reaction conditions (e.g., 80-100 °C) compared to the organometallic routes.[6][7]

The reaction typically involves heating the aryl bromide, B₂pin₂, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in a solvent like dioxane or toluene.[6] A key advantage is that this reaction yields the boronic ester (pinacol ester), which is often more stable, easier to purify, and can be used directly in subsequent Suzuki coupling reactions. The free boronic acid can be obtained by hydrolysis of the pinacol ester if required.

Data Presentation: Comparison of Synthetic Routes

| Parameter | Method A: Lithiation-Borylation | Method B: Grignard Reaction | Method C: Miyaura Borylation |

| Key Reagents | n-BuLi, Trialkyl borate | Mg, Trialkyl borate | Pd Catalyst, B₂pin₂, Base |

| Temperature | -78 °C | 25-60 °C (initiation), 0 °C (borylation) | 80-110 °C |

| Typical Yield | High (70-90%) | Moderate to High (60-85%) | High (75-95%) |

| Key Advantages | High yield, reliable, fast reaction | Lower cost reagents, non-cryogenic | Excellent functional group tolerance, milder conditions |

| Key Disadvantages | Requires cryogenic temps, strictly anhydrous | Initiation can be difficult, side reactions | High cost of catalyst and diboron reagent |

| Initial Product | Boronic Acid | Boronic Acid | Boronic Acid Pinacol Ester |

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process starting from a suitable nitroaromatic compound. While multiple pathways exist for the critical C-B bond formation, the lithiation-borylation route via halogen-metal exchange stands out as a highly efficient and robust method for laboratory and pilot-scale synthesis. The Grignard and Miyaura borylation reactions represent viable and powerful alternatives, with the choice depending on specific project constraints such as cost, scale, and functional group compatibility on more complex substrates. This guide provides the necessary framework for researchers to confidently produce this important building block for advanced pharmaceutical research.

References

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents.

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.

- CN103570753A - Preparation method of arylboronic acid compound - Google Patents.

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]

-

Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers - ResearchGate. Available at: [Link]

-

Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed... - ResearchGate. Available at: [Link]

-

Preparation of 3-substituted 10-methylphenothiazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid is a specialized organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its unique trifunctionalized phenyl ring, featuring a boronic acid group, a methylthio ether, and a trifluoromethyl group, offers a distinct combination of reactivity, metabolic stability, and lipophilicity. This guide provides a comprehensive overview of its physicochemical properties, offering field-proven insights and detailed experimental protocols for its characterization. While experimental data for this specific molecule is limited in the public domain, this guide synthesizes predicted values, data from analogous compounds, and established analytical methodologies to provide a robust framework for its application in research and development.

Molecular Structure and Key Physicochemical Properties

The structure of this compound (CAS Number: 957120-83-1) is foundational to its chemical behavior. The boronic acid moiety is a versatile functional group, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The electron-withdrawing trifluoromethyl group can enhance the metabolic stability and lipophilicity of derivative compounds, a desirable trait in drug design. The methylthio group further modulates the electronic and steric properties of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₈H₈BF₃O₂S | - |

| Molecular Weight | 236.02 g/mol | [1] |

| Melting Point | Data not available | - |

| Boiling Point | 332.0 ± 52.0 °C | Predicted[2][3] |

| Density | 1.39 ± 0.1 g/cm³ | Predicted[2][3] |

| pKa | ~7.00 - 8.00 | Predicted and Analog-Based Estimation[4] |

| Solubility | Data not available | - |

Note: Much of the available data is predicted. Experimental verification is highly recommended.

Synthesis and Chemical Reactivity

Arylboronic acids are typically synthesized through the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route would involve the formation of the corresponding Grignard reagent from 1-bromo-3-(methylthio)-5-(trifluoromethyl)benzene and its subsequent reaction with a borate ester.

The primary reactivity of this compound is centered around the boronic acid group. It readily participates in Suzuki-Miyaura cross-coupling reactions with aryl and vinyl halides, providing a powerful tool for the construction of complex molecular architectures.[5] The trifluoromethyl and methylthio substituents influence the electronic nature of the phenyl ring, which can affect the efficiency and selectivity of these coupling reactions.

Experimental Protocols for Physicochemical Characterization

Given the absence of comprehensive experimental data, the following protocols provide a framework for the in-house characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Protocol: Capillary Melting Point Determination [6][7][8][9]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C per minute initially.

-

Observation: Observe the sample closely. The temperature at which the first liquid appears is the onset of melting. The temperature at which the last solid melts is the completion of melting.

-

Refined Measurement: For a more accurate determination, repeat the process with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility in various solvents is a critical parameter for reaction setup, purification, and formulation. Phenylboronic acids generally exhibit moderate solubility in polar organic solvents and low solubility in nonpolar organic solvents and water.[4][10][11][12]

Protocol: Dynamic (Polythermal) Method for Solubility Measurement [10][11]

-

Sample Preparation: Prepare a series of vials with known masses of the boronic acid and a specific solvent.

-

Heating and Observation: Slowly heat the sealed vials in a controlled temperature bath with constant stirring.

-

Turbidity Monitoring: Visually or with a turbidity sensor, determine the temperature at which the solid completely dissolves for each concentration.

-

Data Analysis: Plot the dissolution temperature against the mole fraction of the solute to construct a solubility curve.

Caption: Workflow for Solubility Determination.

pKa Determination

The acidity of the boronic acid group is a key determinant of its reactivity and its interaction with biological systems. The pKa of phenylboronic acids is influenced by the electronic nature of the substituents on the phenyl ring.[4][13][14]

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Prepare a solution of the boronic acid of known concentration in a suitable solvent system (e.g., water/methanol).

-

Titration Setup: Calibrate a pH meter and immerse the electrode in the boronic acid solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylthio protons, and the hydroxyl protons of the boronic acid. The aromatic protons will likely appear as complex multiplets in the range of 7.0-8.5 ppm. The methylthio protons should present as a singlet around 2.5 ppm. The boronic acid protons will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the methylthio carbon, and the carbon attached to the boron atom. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR should exhibit a singlet for the trifluoromethyl group.

-

¹¹B NMR: The boron NMR will provide information about the coordination state of the boron atom.

Infrared (IR) Spectroscopy[2][16][17][18]

The IR spectrum will be characterized by several key absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region.

-

B-O Stretch: A strong band around 1350 cm⁻¹.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ range.

Stability, Handling, and Storage

Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides) and to oxidation.[3][15][16][17][18] The presence of the electron-withdrawing trifluoromethyl group may influence the stability of this compound.

Handling Precautions: [19][20][17]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry place.

-

Protect from moisture and light.

-

For long-term storage, refrigeration is recommended.

Conclusion

This compound is a valuable building block in modern organic synthesis and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a comprehensive framework for its characterization and safe handling. By employing the detailed experimental protocols outlined herein, researchers can confidently determine its key properties, enabling its effective application in the development of novel molecules and materials. As with any specialized chemical, a thorough understanding of its properties is paramount to its successful and safe utilization.

References

-

Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(17), 6215-6217. [Link]

-

Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

-

Bernardini, R., Oliva, A., Paganelli, A., Menta, E., Grugni, M., De Munari, S., & Goldoni, L. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 654-655. [Link]

-

Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

Sci-Hub. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

Columbus Chemical. (n.d.). This compound. [Link]

-

ResearchGate. (2025). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF. [Link]

-

National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

-

PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

Beilstein Journals. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]

-

ResearchGate. (2017). (PDF) Solubility of phenylboronic compounds in water. [Link]

-

Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine | Request PDF. [Link]

-

National Institutes of Health. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]

-

PubMed. (n.d.). Properties of a model aryl boronic acid and its boroxine. [Link]

-

Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

-

Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Mediterranean Journal of Chemistry. (2017). Solubility of phenylboronic compounds in water. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]Phenylboronic-Acids:-Structures%2C-Adamczyk-Wo%C5%BAniak-Gozdalik/9d8f8d8c8c8c8c8c8c8c8c8c8c8c8c8c8c8c8c8c)

-

De Anza College. (n.d.). Determination of Melting Point. [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. [Link]

-

Sci-Hub. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. [Link]

-

SpectraBase. (n.d.). 4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. This compound Supplier & Distributor of CAS# 183158-38-7 [processpointchem.com]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 16. academic.oup.com [academic.oup.com]

- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Sci-Hub. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate / Canadian Journal of Chemistry, 1968 [sci-hub.st]

- 20. researchgate.net [researchgate.net]

The Strategic Deployment of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of contemporary medicinal chemistry, the rational design of bioactive molecules hinges on the strategic incorporation of functional groups that favorably modulate a compound's pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of building blocks available to the synthetic chemist, 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid (CAS No. 957120-83-1) has emerged as a pivotal reagent. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of complex pharmaceutical intermediates, with a focus on the underlying principles that guide its use in drug discovery.

Physicochemical Properties and Structural Attributes

This compound is a trifunctional molecule, the utility of which is dictated by the interplay of its constituent moieties: the boronic acid, the trifluoromethyl group, and the methylthio group. A comprehensive understanding of its physicochemical properties is paramount for its effective application.

| Property | Value | Source |

| CAS Number | 957120-83-1 | |

| Molecular Formula | C8H8BF3O2S | |

| Molecular Weight | 236.02 g/mol | |

| Boiling Point (Predicted) | 332.0 ± 52.0 °C | |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | |

| pKa (Predicted) | 7.03 ± 0.10 |

The boronic acid functional group is the cornerstone of this molecule's synthetic utility, primarily through its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a robust and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical agents.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl or chloro group and is frequently incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity. The strong carbon-fluorine bonds are resistant to oxidative metabolism, often leading to an improved pharmacokinetic profile.[1]

The methylthio (-SCH3) group can also play a significant role in modulating a molecule's properties. It can influence lipophilicity and engage in specific interactions with biological targets. Furthermore, the sulfur atom can be a site for metabolic oxidation, which can be a consideration in drug design.

Caption: Structure of this compound.

Synthesis of this compound: A Representative Protocol

A Representative Synthetic Workflow:

Caption: Representative synthesis workflow for the target boronic acid.

Detailed Experimental Protocol (Representative):

Materials:

-

1-Bromo-3-(methylthio)-5-(trifluoromethyl)benzene (starting material)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 1-bromo-3-(methylthio)-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Boration:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Application in Suzuki-Miyaura Cross-Coupling: A Practical Workflow

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of biaryl and vinylaryl structures, which are prevalent in many pharmaceutical compounds. This compound serves as an excellent coupling partner in these reactions.

Illustrative Suzuki-Miyaura Coupling Workflow:

Sources

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic Acid

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Elucidation of a Key Phenylboronic Acid Derivative.

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques for the complete structure elucidation of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid. Authored for researchers, scientists, and professionals in drug development, this document offers a detailed, field-proven approach to characterizing this complex molecule, moving beyond a simple listing of steps to explain the causality behind experimental choices.

Introduction: The Significance of Phenylboronic Acids

Phenylboronic acids and their derivatives are of immense interest in medicinal chemistry and materials science due to their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and their ability to form reversible covalent bonds with diols. The title compound, this compound, possesses a unique combination of a trifluoromethyl group, a methylthio group, and a boronic acid moiety, making its precise structural verification crucial for its application in the synthesis of novel therapeutic agents and functional materials. This guide will walk through a multi-technique approach to unambiguously determine its molecular structure.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before embarking on detailed structural analysis.

| Property | Predicted Value |

| Molecular Formula | C₈H₈BF₃O₂S |

| Molecular Weight | 236.02 g/mol |

| Boiling Point | 332.0±52.0 °C |

| Density | 1.39±0.1 g/cm³ |

| pKa | 7.03±0.10 |

The Elucidation Workflow: A Multi-Pronged Approach

The definitive structural elucidation of this compound relies on the synergistic application of several advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: A diagram illustrating the key correlations expected from 2D NMR experiments for structure elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For C₈H₈BF₃O₂S, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can be used to deduce the structure.

Predicted Fragmentation Pattern:

-

M⁺• at m/z 236: The molecular ion peak.

-

[M - OH]⁺: Loss of a hydroxyl radical.

-

[M - B(OH)₂]⁺: Loss of the boronic acid group.

-

[M - CF₃]⁺: Loss of the trifluoromethyl group.

-

[M - SCH₃]⁺: Loss of the methylthio group.

Single Crystal X-ray Diffraction: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. [1][2][3]

Experimental Protocol for X-ray Diffraction

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened to find optimal conditions.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

Mass Spectrometry Sample Preparation

-

Prepare a stock solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For direct infusion analysis, dilute the stock solution to approximately 1-10 µg/mL.

-

For LC-MS analysis, the stock solution can be injected directly into the LC system.

Conclusion

The comprehensive structural elucidation of this compound requires a multi-faceted analytical approach. The synergistic use of one- and two-dimensional NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction provides a self-validating system for the unambiguous determination of its molecular architecture. This guide serves as a robust framework for researchers and scientists engaged in the characterization of this and other complex phenylboronic acid derivatives, ensuring the scientific integrity and trustworthiness of their findings.

References

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 895-905. [Link]

-

Blake, A. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 395-407. [Link]

-

Anasazi Instruments. (n.d.). Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

San Diego State University Department of Chemistry and Biochemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Gierczyk, B., Kazimierczak, M., Popenda, L., Sporzynski, A., Schroeder, G., & Jurga, S. (2014). NMR of boron compounds. Magnetic Resonance in Chemistry, 52(5), 202-208. [Link]

-

Pinto, D. C. G. A., Silva, A. M. S., & Neto, C. P. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4058. [Link]

-

Klampfl, C. W., & Himmelsbach, M. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4263-4267. [Link]

-

Lu, Y., Wang, Y., & Liu, H. (2010). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 2(10), 1534-1539. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Sharma, Y. R. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 7(1), 1-6. [Link]

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid, with CAS number 957120-83-1, is a specialized organoboron compound.[1] Its unique substitution pattern, featuring both an electron-donating methylthio (-SMe) group and a strongly electron-withdrawing trifluoromethyl (-CF3) group, makes it a valuable building block in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive overview of the expected NMR data for this compound and outlines the best practices for its characterization.

The Importance of Multi-Nuclear NMR for Structural Verification

Due to the presence of various NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B) in this compound, a multi-pronged NMR approach is essential for unambiguous characterization. Each nucleus provides unique insights into the molecular structure:

-

¹H NMR: Offers information on the number, connectivity, and chemical environment of protons.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

¹⁹F NMR: Is highly sensitive to the electronic environment of the trifluoromethyl group.

-

¹¹B NMR: Confirms the presence and coordination state of the boron atom in the boronic acid functionality.

Experimental Protocols for NMR Data Acquisition

Sample Preparation:

Proper sample preparation is crucial for obtaining high-quality NMR spectra. For this compound, the following protocol is recommended:

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Acetone-d₆ or DMSO-d₆ are common choices for phenylboronic acids due to their ability to dissolve polar compounds and minimize issues with boroxine formation.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is advisable.

-

Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can aid dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrumental Parameters:

The following are suggested starting parameters for NMR data acquisition. Optimization may be necessary based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR | ¹¹B NMR |

| Spectrometer Frequency | 400-600 MHz | 100-150 MHz | 376-564 MHz | 128-192 MHz |

| Solvent | Acetone-d₆ | Acetone-d₆ | Acetone-d₆ | Acetone-d₆ |

| Temperature | 298 K | 298 K | 298 K | 298 K |

| Pulse Angle | 30-45° | 30-45° | 30-45° | 30-45° |

| Acquisition Time | 2-4 s | 1-2 s | 1-2 s | 0.1-0.5 s |

| Relaxation Delay | 1-5 s | 2-5 s | 1-5 s | 1-2 s |

| Number of Scans | 8-16 | 1024-4096 | 16-64 | 256-1024 |

Predicted NMR Spectra and Interpretation

Based on the analysis of structurally similar compounds, the following are the predicted NMR spectral data for this compound.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The methylthio group will appear as a singlet in the aliphatic region. The protons of the boronic acid hydroxyl groups are often broad and may exchange with residual water in the solvent, making their observation variable.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~8.0-8.2 | Singlet | H-2 | Deshielded due to proximity to the electron-withdrawing boronic acid group. |

| ~7.8-8.0 | Singlet | H-4 | Influenced by both the electron-donating -SMe and electron-withdrawing -CF₃ groups. |

| ~7.6-7.8 | Singlet | H-6 | Deshielded by the adjacent -CF₃ group. |

| ~2.5-2.7 | Singlet | -SCH₃ | Typical chemical shift for a methyl group attached to a sulfur atom. |

| Broad | Singlet | B(OH )₂ | Chemical shift and intensity are dependent on concentration, solvent, and water content. |

Molecular Structure and Proton Assignments

Caption: Structure of this compound with proton numbering.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework. The carbon attached to the boron atom (C-1) can sometimes be difficult to observe due to quadrupolar broadening from the boron nucleus. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~135-140 | Singlet | C -SMe | Aromatic carbon attached to sulfur. |

| ~130-135 (quartet) | Quartet | C F₃ | Coupling to three fluorine atoms (¹JCF). |

| ~125-130 | Singlet | C -B | May be broad or unobserved. |

| ~120-130 | Singlet | Aromatic CHs | Chemical shifts influenced by substituents. |

| ~120-125 (quartet) | Quartet | C F₃ | The carbon of the trifluoromethyl group itself. |

| ~15-20 | Singlet | -SCH₃ | Typical chemical shift for a methylthio group. |

Key ¹³C- ¹⁹F Couplings

Caption: Predicted ¹³C-¹⁹F coupling in the trifluoromethylphenyl moiety.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single, sharp resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment on the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~ -60 to -65 | Singlet | -CF₃ | Typical range for an aromatic trifluoromethyl group. Referenced to CFCl₃.[2] |

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum is a key indicator of the state of the boronic acid. A single, relatively broad signal is expected for the trigonal planar boron atom. The chemical shift can be sensitive to solvent and pH.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~28-33 | Broad Singlet | B (OH)₂ | Characteristic chemical shift for an arylboronic acid. The presence of electron-withdrawing groups on the aryl ring generally leads to a downfield shift. |

Conclusion

This technical guide provides a predictive framework for the multi-nuclear NMR characterization of this compound. The outlined experimental protocols and detailed spectral interpretations, based on established principles of NMR spectroscopy and data from analogous compounds, offer a robust starting point for researchers. The synergistic use of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is essential for the unambiguous structural confirmation and purity assessment of this valuable chemical entity.

References

-

BOJNSCI. This compound. Available at: [Link].

-

UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link].

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link].

-

The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Available at: [Link].

-

MDPI. 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available at: [Link].

-

ACS Publications. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Available at: [Link].

-

PubMed Central. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Available at: [Link].

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link].

Sources

An In-depth Technical Guide to the Stability and Storage of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of complex synthetic endeavors. 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. However, like many boronic acids, its stability can be a critical concern, directly impacting reaction yields, purity of products, and overall experimental reproducibility. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling.

Understanding the Inherent Instability of Boronic Acids

Boronic acids are susceptible to several degradation pathways, and understanding these is crucial for their effective use. The principal routes of decomposition are protodeboronation and oxidation, with the formation of boroxines also being a relevant transformation.[1]

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a common degradation pathway for arylboronic acids, wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is often catalyzed by aqueous or protic media and can be influenced by pH and the electronic nature of the substituents on the aromatic ring.[1][2] The reaction is generally promoted by oxygen.[2]

The electron-withdrawing nature of the trifluoromethyl group at the 5-position of the phenyl ring in this compound can influence its susceptibility to protodeboronation. While highly electron-deficient arylboronic acids can be unstable under basic conditions, the precise effect of the combination of a methylthio and a trifluoromethyl group has not been extensively studied for this specific molecule.[3]

Oxidation: A Key Concern for the Methylthio Moiety

Boronic acids can undergo oxidative degradation, a significant concern in biological applications where their stability can be comparable to that of thiols.[1][4] The presence of the methylthio group in this compound introduces an additional site susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide or a sulfone, altering the electronic properties and reactivity of the molecule. This oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[5]

Boroxine Formation: The Anhydride of Boronic Acids

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered ring called a boroxine.[1] While this process is often reversible upon exposure to water, the formation of boroxines can complicate stoichiometry and characterization, as it alters the molecular weight and can affect solubility.[1][6]

Recommended Storage and Handling Protocols

To mitigate the degradation of this compound, stringent storage and handling procedures are essential. These recommendations are based on the general principles of boronic acid stability and the specific structural features of the target molecule.

Optimal Storage Conditions

Proper storage is the first line of defense against degradation. The following table summarizes the recommended storage conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store at or below room temperature, with refrigeration (2-8 °C) being ideal for long-term storage.[7] | Lower temperatures slow down the rates of all chemical degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated protodeboronation. |

| Light | Store in a dark place, protected from light. | Although not extensively documented for this specific compound, light can potentially promote oxidative degradation. |

| Container | Use a tightly sealed, opaque container. | Prevents the ingress of moisture and air, and protects from light.[8] |

Safe Handling Practices

Minimizing exposure to deleterious conditions during handling is as crucial as proper long-term storage.

Experimental Workflow for Handling this compound:

Caption: A recommended workflow for handling this compound to minimize degradation.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas.

-

Dispensing: Weigh the required amount of the boronic acid quickly and reseal the container tightly.

-

Dissolution: Dissolve the compound in a dry, aprotic solvent immediately before use. Prolonged storage in solution, especially in protic or aqueous solvents, should be avoided.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[9][10]

Key Degradation Pathways and Their Mitigation

The following diagram illustrates the primary degradation pathways for this compound and the recommended mitigation strategies.

Caption: Major degradation pathways of this compound and corresponding mitigation strategies.

Analytical Monitoring of Stability

To ensure the quality of this compound, especially after prolonged storage or when reaction inconsistencies are observed, analytical assessment of its purity is recommended.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the boronic acid and detect the presence of degradation products. A stability-indicating method is crucial to separate the parent compound from its degradants.[11] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | For the identification and structural elucidation of potential degradation products.[6][11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can be used to confirm the structure of the boronic acid and identify impurities. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[11] |

Conclusion

The stability of this compound is a critical factor that requires careful management to ensure its effective use in research and development. By understanding the primary degradation pathways of protodeboronation, oxidation, and boroxine formation, and by implementing the recommended storage and handling protocols, researchers can significantly mitigate the risk of decomposition. Adherence to these guidelines will help maintain the integrity of this valuable reagent, leading to more reliable and reproducible experimental outcomes.

References

-

Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Publishing. Available at: [Link]

-

Protodeboronation. Organic Chemistry Portal. Available at: [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. ChemRxiv. Available at: [Link]

-

How to Store Boric Acid. Lab Alley. Available at: [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

-

What are the analytical methods for determining the purity of Boric acid - 10B?. Blog. Available at: [Link]

-

Phenylboronic acid Safety Data Sheet. Junsei Chemical Co., Ltd. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Available at: [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available at: [Link]

-

3-(Trifluoromethyl)Phenylboronic Acid Safety Data Sheet. Angene Chemical. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available at: [Link]

-

Boronic acid. Wikipedia. Available at: [Link]

-

How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. Available at: [Link]

-

This compound. Specialty Chemical Supplier. Available at: [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. angenechemical.com [angenechemical.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility Profile of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic Acid

Introduction to 3-(Methylthio)-5-(trifluoromethyl)phenylboronic Acid

Chemical Identity and Structure

This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂), a methylthio group (-SCH₃), and a trifluoromethyl group (-CF₃). These substituents significantly influence the molecule's electronic properties, steric hindrance, and intermolecular interactions, which in turn dictate its reactivity and physical properties, including solubility.

-

-B(OH)₂ Group: The boronic acid moiety is crucial for its role in cross-coupling reactions. It is also a key driver of solubility in polar solvents through hydrogen bonding, but introduces the complication of reversible dehydration to form a cyclic trimer anhydride, known as a boroxine.[1][2]

-

-CF₃ Group: This strongly electron-withdrawing group increases the Lewis acidity of the boron atom, which can influence reaction rates and interactions with solvents.[3]

-

-SCH₃ Group: The methylthio group adds lipophilicity to the molecule, potentially enhancing solubility in non-polar organic solvents.

Physicochemical Properties

While exhaustive experimental data for this specific molecule is limited, the properties can be estimated based on its structure and data from similar compounds.

| Property | Value / Description | Significance |

| Molecular Formula | C₈H₈BF₃O₂S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 236.02 g/mol | Essential for all concentration and molarity calculations. |

| Appearance | Typically a white to off-white solid.[4] | Basic physical state observation. |

| pKa | Estimated to be moderately acidic. | The acidity of the boronic acid group influences its charge state and thus its aqueous solubility at different pH values.[3] |

| LogP | Predicted to be moderately high. | The combination of a lipophilic -SCH₃ and a -CF₃ group suggests a preference for non-polar environments, impacting aqueous solubility. |

Significance in Medicinal Chemistry and Organic Synthesis

The primary application of this compound is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern allows for the introduction of the 3-(methylthio)-5-(trifluoromethyl)phenyl moiety into complex molecules, which is of interest in the synthesis of novel pharmaceutical candidates and advanced materials.[5] The solubility of this reagent directly impacts its availability in the reaction medium, influencing reaction efficiency, yield, and purity of the final product.

The Critical Role of Solubility in Research and Development

Solubility is a master variable that dictates the success of a compound in both synthetic and biological contexts.[6][7] For a reagent like this compound, understanding its solubility is paramount for process optimization. For potential drug candidates, poor aqueous solubility is a primary cause of low bioavailability and can lead to the failure of otherwise potent molecules.[6][8]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is essential to distinguish between two types of solubility measurements, as they provide different insights and are relevant at different stages of research.[9][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[11] It is a critical parameter for late-stage development and formulation.[9]

-

Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a solution upon addition from a high-concentration stock (typically in DMSO).[8][12] It is a high-throughput method used in early discovery to flag compounds with potential solubility issues.[12][13]

A supersaturated solution can exist in a metastable state, and its concentration represents a kinetic, not a thermodynamic, solubility value.[14]

Solubility Profile: A Predictive Analysis

Direct, experimentally-determined solubility values for this compound are not widely published. However, a qualitative and semi-quantitative profile can be constructed based on the behavior of structurally related phenylboronic acids.[15][16][17]

Aqueous Solubility

The aqueous solubility is expected to be low. The hydrophobic nature of the trifluoromethyl and methylthio groups will likely dominate over the hydrophilic boronic acid moiety. Solubility will also be pH-dependent; at pH values above its pKa, the boronic acid will deprotonate to form the more soluble boronate anion.

Solubility in Organic Solvents

The solubility in organic solvents is critical for synthetic applications.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | High | Ethers are excellent solvents for boronic acids, capable of hydrogen bonding with the -B(OH)₂ group and solvating the aromatic ring.[17] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are strong hydrogen bond acceptors and effectively solvate both the polar and non-polar parts of the molecule. |

| Ketones | Acetone, 3-Pentanone | Moderate to High | Ketones provide a balance of polarity and hydrogen bond accepting capability, making them effective solvents.[16][17] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can solvate the aromatic and lipophilic portions of the molecule, but offer poor hydrogen bonding.[16] |

| Hydrocarbons | Toluene, Hexanes, Methylcyclohexane | Low | The high polarity of the boronic acid group makes it poorly soluble in non-polar hydrocarbons.[16][17] |

| Alcohols | Methanol, Ethanol | Moderate | Alcohols can compete for hydrogen bonding and may participate in esterification reactions with the boronic acid, complicating simple solubility. |

Standardized Protocols for Solubility Determination

Accurate and reproducible solubility data requires robust, well-defined protocols.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This "gold standard" method determines the equilibrium solubility.[11]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm filter to obtain a clear, saturated solution.

-

Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[18] A calibration curve must be prepared using standards of known concentration.

Protocol: High-Throughput Kinetic Solubility Assay

This method is suitable for early-stage screening.[9][12]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Dispense the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate, creating a range of concentrations.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature.[12]

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which a sharp increase in turbidity is observed is reported as the kinetic solubility.

Challenges and Mitigation Strategies

Boroxine Formation

A primary challenge with boronic acids is their propensity to undergo reversible dehydration to form cyclic boroxine trimers.[1][2] This equilibrium is highly sensitive to the presence of water and the solvent.[2]

-

Impact: Boroxines have different physical properties, including solubility, and are generally less active in coupling reactions. Their presence means the effective concentration of the active monomeric boronic acid is lower than what was weighed out.[2]

-

Detection: The formation of boroxines can be monitored by ¹H or ¹¹B NMR spectroscopy.[2]

-

Mitigation: The equilibrium can be shifted back towards the active monomer by adding a small amount of water to the solvent system or by using Lewis basic solvents that coordinate to the boron atom.[2]

Strategies for Solubility Enhancement

When solubility is a limiting factor, several strategies can be employed:

-

Co-solvents: Using a mixture of solvents (e.g., Toluene/Ethanol) can often provide better solubility than a single solvent.

-

pH Adjustment: For aqueous systems, increasing the pH above the pKa of the boronic acid will convert it to the more soluble boronate salt. This is a common strategy in Suzuki coupling reaction conditions, where a base is required.

-

Formulation: In a drug development context, techniques such as creating amorphous solid dispersions or using complexing agents like cyclodextrins can dramatically improve aqueous solubility.

Conclusion

The solubility profile of this compound is a complex interplay of its functional groups and the solvent environment. While specific quantitative data is sparse, an understanding of the principles governing boronic acid solubility allows for rational solvent selection and troubleshooting. For synthetic applications, polar aprotic and ethereal solvents are likely to be most effective. Researchers must remain vigilant to the potential for boroxine formation, which can alter the effective concentration and reactivity of the reagent. By employing the standardized protocols outlined herein, scientists can generate reliable, context-appropriate solubility data to guide their research, optimize reaction conditions, and accelerate the development of novel chemical entities.

References

-

MDPI. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available from: [Link]

-

ResearchGate. Boroxine formation reaction mechanism as calculated by DFT. Available from: [Link]

-

Sumitomo Chemical. Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Available from: [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available from: [Link]

-

ResearchGate. Structural Interconversion Based on Intramolecular Boroxine Formation. Available from: [Link]

-

NIH National Center for Biotechnology Information. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available from: [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

-

Technobis. The importance of solubility and how to collect it using dynamic methods. Available from: [Link]

-

ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. Available from: [Link]

-

Radboud University Thesis Repository. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available from: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

-

Pharmatutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

PCBIS. Thermodynamic solubility. Available from: [Link]

-

ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... Available from: [Link]

-

Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available from: [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Available from: [Link]

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-(Trifluoromethyl)phenylboronic Acid: Properties, Applications, and Synthesis in Organic Chemistry. Available from: [Link]

-

Junsei Chemical Co.Ltd. 3,5-Bis(trifluoromethyl)phenylboronic acid. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid | 1072945-99-3 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. ucd.ie [ucd.ie]

- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. enamine.net [enamine.net]

- 13. inventivapharma.com [inventivapharma.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. d-nb.info [d-nb.info]

- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Ascendancy of the Boron Motif: A Technical Chronicle of Substituted Phenylboronic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Elegance of the Boron-Carbon Bond

In the vast landscape of organic chemistry, the carbon-boron bond, particularly within the framework of substituted phenylboronic acids, represents a cornerstone of modern synthetic and medicinal chemistry. These compounds, characterized by a phenyl ring attached to a boronic acid moiety (-B(OH)₂), have transitioned from chemical curiosities to indispensable tools in the synthesis of complex molecules and the development of life-saving therapeutics.[1][2][3] Their stability, versatility in chemical transformations, and unique interactions with biological systems have cemented their importance. This guide provides a comprehensive exploration of the discovery, historical evolution, and pivotal applications of substituted phenylboronic acids, offering field-proven insights for professionals in research and drug development.

Chapter 1: The Genesis of Organoboranes - A Historical Perspective

The journey of substituted phenylboronic acids began not with a flash of sudden discovery, but through the incremental and persistent efforts of pioneering chemists. The first synthesis of an organoboron compound, ethylboronic acid, was reported by Edward Frankland in 1860, laying the very first stone in the foundation of this rich field of study.[3][4] However, it was two decades later, in 1880, that Alfred Michaelis and his collaborator Becker first reported the synthesis of benzeneboronyl dichloride, which upon hydrolysis yielded phenylboronic acid.[4][5] This seminal work marked the true inception of the arylboronic acid family.

The early synthetic routes were often arduous and limited in scope. Michaelis and Becker's method involved heating diphenylmercury with boron trichloride in a sealed tube, a testament to the challenging experimental conditions of the era.[5] For many years, phenylboronic acids remained largely of academic interest due to the lack of versatile and high-yielding synthetic methods.